A Technical Guide to the Physicochemical Properties and Synthetic Utility of 5-Oxaspiro[2.4]heptane-1-carbaldehyde
A Technical Guide to the Physicochemical Properties and Synthetic Utility of 5-Oxaspiro[2.4]heptane-1-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of novel molecular architectures with enhanced three-dimensionality is a cornerstone of modern drug discovery. Spirocyclic systems, which feature two rings sharing a single atom, are particularly prized for their ability to confer conformational rigidity and provide precise vectors for substituent placement in three-dimensional space.[1] 5-Oxaspiro[2.4]heptane-1-carbaldehyde is a distinctive chemical entity that merges the structural motifs of a strained oxetane, a reactive cyclopropane, and a versatile aldehyde functional group. This guide offers an in-depth analysis of its physicochemical properties, predictive spectroscopic signature, chemical reactivity, and strategic importance as a building block for complex molecule synthesis in medicinal chemistry.
Molecular Structure and Inherent Features
5-Oxaspiro[2.4]heptane-1-carbaldehyde, with CAS Number 1780412-12-5, possesses a unique spirocyclic framework where a cyclopropane ring and a tetrahydrofuran ring are joined at a quaternary carbon.[2][3] The presence of the aldehyde group directly attached to the cyclopropane ring introduces a key site for chemical modification, while the strained three- and four-membered rings offer distinct reactivity profiles and conformational constraints.
Caption: A plausible synthetic workflow for the target molecule.
Predictive Spectroscopic Characterization
For any novel or specialized chemical, understanding its spectroscopic fingerprint is paramount for identity confirmation and purity assessment during synthesis and quality control. The following is a predictive analysis based on the known effects of the constituent functional groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by the aldehyde functionality.
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C=O Stretch: A strong, sharp absorption band is predicted in the range of 1740-1720 cm⁻¹. This is characteristic of a saturated aliphatic aldehyde. [4]* Aldehyde C-H Stretch: Two distinct, weaker bands are anticipated near 2830-2695 cm⁻¹. The presence of both is a strong indicator of an aldehyde group. [4]* C-O-C Stretch: A moderate to strong band corresponding to the ether linkage of the oxetane ring should appear in the 1150-1085 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information. The asymmetry of the molecule will result in a complex but interpretable spectrum.
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¹H NMR:
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Aldehyde Proton (-CHO): The most downfield signal, expected as a singlet or a narrow doublet around δ 9-10 ppm, is highly characteristic of an aldehyde proton. [4] * Oxetane Protons (-CH₂-O-CH₂-): The protons on the oxetane ring will be diastereotopic and are expected to appear as complex multiplets in the δ 3.5-4.5 ppm range due to the deshielding effect of the adjacent oxygen atom.
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Cyclopropane Protons: The protons on the three-membered ring are in a shielded environment. The proton on the same carbon as the aldehyde (α-proton) will be deshielded relative to the others, likely appearing around δ 2.0-2.5 ppm. [4]The remaining cyclopropyl protons are expected in the δ 0.5-1.5 ppm range, exhibiting complex splitting patterns due to geminal and vicinal coupling.
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¹³C NMR:
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Aldehyde Carbonyl (C=O): The least shielded carbon, predicted to have a chemical shift in the δ 195-205 ppm region.
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Spiro Carbon: This quaternary carbon will appear as a weak signal, with its chemical shift influenced by both ring systems.
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Oxetane Carbons: The carbons bonded to the ether oxygen are expected in the δ 60-80 ppm range.
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Cyclopropane Carbons: These carbons are highly shielded due to ring strain and will likely appear in the δ 10-35 ppm region.
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Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.
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Molecular Ion (M⁺): A clear molecular ion peak should be observed at m/z = 126.
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Key Fragments: Common fragmentation pathways would include the loss of the formyl group (-CHO, 29 Da) to give a fragment at m/z = 97, and various ring-opening fragmentations of the strained cyclopropane and oxetane rings.
Chemical Reactivity and Synthetic Potential
The molecule's value lies in the orthogonal reactivity of its functional groups, allowing for selective transformations.
Caption: Key reactive sites on 5-Oxaspiro[2.4]heptane-1-carbaldehyde.
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The Aldehyde Group: This is the most accessible functional group for a wide array of transformations, including Wittig olefination, Grignard additions, reductive amination, and oxidation to the corresponding carboxylic acid, 5-oxaspiro[2.4]heptane-1-carboxylic acid. [5][6]It also readily undergoes addition-elimination reactions. [7]
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The Cyclopropane Ring: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, such as hydrogenation or treatment with strong electrophiles, providing a pathway to functionalized cyclopentane derivatives. [8]
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The Oxetane Ring: Oxetanes are known to undergo ring-opening reactions catalyzed by Lewis or Brønsted acids, reacting with nucleophiles to generate more complex linear structures with pendant functional groups. This reactivity is particularly valuable in fragment-based drug discovery. [9]
Representative Protocol: Formation of 2,4-Dinitrophenylhydrazone
This reaction serves as a classic qualitative test for aldehydes and ketones and produces a stable, crystalline derivative suitable for characterization. [7]
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Reagent Preparation: Prepare Brady's reagent by dissolving 2,4-dinitrophenylhydrazine in a mixture of methanol and concentrated sulfuric acid.
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Reaction: To a small volume of Brady's reagent, add a few drops of 5-Oxaspiro[2.4]heptane-1-carbaldehyde.
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Observation: The immediate formation of a bright orange or yellow precipitate indicates a positive test, confirming the presence of the carbonyl group.
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Isolation: The precipitate (the 2,4-dinitrophenylhydrazone derivative) can be isolated by filtration, washed with cold ethanol, and dried.
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Analysis: The melting point of the crystalline derivative can be determined for characterization purposes.
Relevance in Drug Discovery and Medicinal Chemistry
The incorporation of 5-Oxaspiro[2.4]heptane-1-carbaldehyde into a synthetic program provides access to molecular scaffolds with highly desirable properties for drug candidates.
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Increased sp³ Character: The spirocyclic core moves away from the flat, two-dimensional structures often associated with poor pharmacokinetic properties. This increase in three-dimensionality can lead to improved target selectivity and reduced off-target effects. [1]* Improved Physicochemical Properties: The oxetane motif is a well-regarded bioisostere for gem-dimethyl and carbonyl groups. Its inclusion can favorably modulate key drug-like properties such as aqueous solubility, lipophilicity, and metabolic stability. [9]* Novel Chemical Space: As a unique building block, this compound enables the exploration of novel chemical space, providing access to patented and structurally distinct lead compounds. The development of such strained spiro-heterocycles is a highly sought-after goal in modern drug design. [10][11]
Conclusion
5-Oxaspiro[2.4]heptane-1-carbaldehyde is a synthetically versatile building block characterized by a unique convergence of reactive and structurally significant functionalities. Its physicochemical properties are dictated by the spirocyclic fusion of strained oxetane and cyclopropane rings, along with a reactive aldehyde handle. This guide has provided a predictive but robust framework for its spectroscopic characterization and has outlined its vast potential for creating complex, three-dimensional molecules. For researchers in drug discovery and organic synthesis, this compound represents a valuable starting point for developing next-generation therapeutics with optimized structural and pharmacological properties.
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